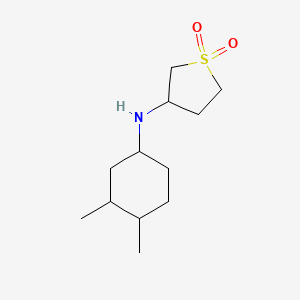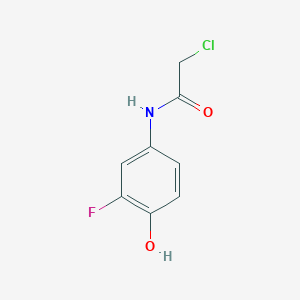![molecular formula C11H15N3O3 B7595383 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid, also known as Mpcac, is a chemical compound that has been extensively studied for its potential use in scientific research. Mpcac is a cyclic amino acid that is structurally similar to proline, and it has been shown to have a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid is not fully understood, but it is believed to involve its ability to bind to specific receptors or enzymes in the body. In the case of DPP-4 inhibition, 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid is thought to bind to the active site of the enzyme, preventing it from breaking down certain peptides that regulate glucose metabolism.
Biochemical and Physiological Effects:
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to have a range of interesting biochemical and physiological effects. In addition to its DPP-4 inhibitory activity, 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, and it may also have neuroprotective effects. 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has also been shown to modulate the immune system, potentially making it useful for the treatment of autoimmune diseases.
実験室実験の利点と制限
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, one limitation is its relatively high cost, which may make it less accessible for some researchers.
将来の方向性
There are several possible future directions for research on 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid. One area of interest is the development of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid-based drug delivery systems, which could be used to target specific tissues or cells in the body. Another potential direction is the study of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid's effects on the gut microbiome, which has been implicated in a range of health conditions. Finally, further research is needed to fully understand the mechanism of action of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid is a promising compound for scientific research, with a range of potential applications in drug development, drug delivery, and disease treatment. While there is still much to learn about the mechanism of action of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid, its interesting biochemical and physiological effects make it a valuable tool for researchers in a range of fields.
合成法
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the coupling of the protected amino acid 2-methylpyrazole-3-carboxylic acid with the protected cyclopentane-1,2-diamine, followed by deprotection and purification. The resulting 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid product can then be characterized using NMR spectroscopy and other analytical techniques.
科学的研究の応用
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been studied for a range of scientific research applications, including as a potential therapeutic agent for various diseases. One area of research has focused on the use of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and has been implicated in the development of type 2 diabetes. 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has also been studied for its potential use as a drug delivery system, due to its ability to form stable complexes with metal ions.
特性
IUPAC Name |
2-[(2-methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14-9(5-6-12-14)10(15)13-8-4-2-3-7(8)11(16)17/h5-8H,2-4H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEMCJRDDKOZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)

![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)


![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)


![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)